molecular formula C13H12N4OS B13871968 3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-26-9

3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13871968
CAS No.: 1179360-26-9
M. Wt: 272.33 g/mol
InChI Key: RDYYFZJDTASHIA-UHFFFAOYSA-N
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Description

3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a synthetic hybrid compound designed for advanced pharmaceutical research, merging a quinoline scaffold with a 1,2,4-thiadiazole amine. This structure combines two pharmacophores with established and diverse biological activities, making it a compelling candidate for investigating new therapeutic pathways. The quinoline moiety is a privileged structure in medicinal chemistry, extensively studied for its potent anticancer properties. Quinoline derivatives have demonstrated efficacy across various cancer cell lines, including breast, lung, and colon cancers, through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . The specific substitution with methoxy and methyl groups on the quinoline ring may further influence the compound's bioavailability and target binding affinity. The 1,2,4-thiadiazole ring is another significant heterocycle known for its broad pharmacological potential. Recent research highlights that thiadiazole-containing compounds can exhibit notable antidepressant-like effects. A 2024 study on a benzo[1,2,5]thiadiazole derivative found its antidepressant action was linked to the selective inhibition of monoamine oxidase A (MAO-A) and involvement of serotonergic pathways . Furthermore, thiazolidine and thiadiazole motifs are frequently explored for their antimicrobial, anticonvulsant, and anti-inflammatory activities . The integration of these two systems into a single molecule creates a multifunctional agent with potential applications in oncology and neuroscience. Researchers can leverage this compound to probe its mechanism of action, including its potential as a dual-acting agent or its interaction with enzymatic targets like topoisomerases or monoamine oxidases. This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

1179360-26-9

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-(8-methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H12N4OS/c1-7-3-6-10(18-2)11-8(7)4-5-9(15-11)12-16-13(14)19-17-12/h3-6H,1-2H3,(H2,14,16,17)

InChI Key

RDYYFZJDTASHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC)C3=NSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoline Intermediate

The quinoline moiety, specifically 8-methoxy-5-methylquinolin-2-yl , is typically synthesized or sourced as a key intermediate. Preparation of substituted quinolines often involves classical Skraup or Friedländer synthesis methods, or modern palladium-catalyzed cross-coupling reactions.

  • Palladium-catalyzed Suzuki–Miyaura Cross-Coupling is widely used to functionalize quinoline derivatives at the 2-position, allowing the introduction of aryl or heteroaryl groups. For example, 2-(4-bromophenoxy)quinolin-3-carbaldehydes can be coupled with substituted boronic acids in the presence of Pd catalysts and bases such as Cs2CO3 in mixed solvents (water/1,4-dioxane) at elevated temperatures (~100 °C) for 6–8 hours to yield quinoline derivatives with high purity and yield.
Parameter Details
Catalyst [(dppf)PdCl2] (5 mol%)
Base Cs2CO3
Solvent Water/1,4-dioxane (1:3)
Temperature 100 °C
Reaction Time 6–8 hours
Purification Column chromatography (ethyl acetate/hexane 3:7)

This method ensures selective functionalization of the quinoline ring, which is crucial for subsequent thiadiazole ring formation.

Formation of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with appropriate carboxylic acid derivatives or their equivalents.

  • Synthesis of 1,2,4-Thiadiazol-5-amine derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide or other sulfur sources, followed by cyclization under acidic or basic conditions. The amino group at the 5-position is introduced via hydrazine or amine precursors.

  • In the context of quinoline-substituted thiadiazoles, the quinoline intermediate bearing a suitable leaving group or reactive site (e.g., halogen or aldehyde) at the 2-position is reacted with thiosemicarbazide derivatives to form the thiadiazole ring fused with the quinoline moiety.

Specific Preparation Route for 3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Based on analogous synthetic strategies and reported methods for related compounds, the preparation can be summarized as follows:

Step Reaction Description Conditions/Notes
1 Synthesis of 8-methoxy-5-methylquinolin-2-yl intermediate Via palladium-catalyzed cross-coupling or classical quinoline synthesis
2 Conversion of quinoline intermediate to corresponding hydrazine or thiosemicarbazide derivative Reaction with hydrazine hydrate or thiosemicarbazide under reflux
3 Cyclization to form 1,2,4-thiadiazole ring Cyclization using sulfur sources (e.g., CS2) or dehydrating agents in acidic/basic medium
4 Purification and characterization Column chromatography, recrystallization; confirmed by spectral methods (NMR, MS, IR)

Example Reaction Scheme (Generalized)

8-Methoxy-5-methylquinolin-2-yl aldehyde (or halide) + Thiosemicarbazide → Intermediate hydrazine derivative → Cyclization → this compound

Analytical Data and Yield

  • Yields of such cyclization reactions are typically moderate to high (60–85%), depending on reaction conditions and purity of starting materials.
  • Characterization includes:
  • Purity is usually confirmed by Thin Layer Chromatography (TLC) and elemental analysis.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions
Quinoline Intermediate Synthesis Pd-catalyzed Suzuki coupling or classical methods
Cyclization Agent Thiosemicarbazide or hydrazine derivatives
Solvent Ethanol, methanol, or mixed solvents
Temperature Reflux (80–110 °C)
Reaction Time 4–12 hours
Catalyst/Base Acidic or basic medium depending on cyclization
Purification Column chromatography, recrystallization
Characterization Techniques NMR, MS, IR, TLC, elemental analysis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the quinoline ring or the thiadiazole ring.

    Substitution: Various substitution reactions can occur, especially at the amine group or the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Melting Point (°C) Key Biological Activity Reference
Target Compound 8-Methoxy-5-methylquinolin-2-yl C₁₄H₁₃N₃OS Not reported Under investigation
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl C₈H₆ClN₃S Not reported Antimicrobial, kinase inhibition
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine 2-Chloropyridin-4-yl C₇H₅ClN₄S Not reported Antiparasitic (EC₅₀ < 100 nM)
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridin-2-yl C₇H₆N₄S Not reported Macrofilaricidal (100% inhibition at 1 μM)
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 4-Methoxyphenylsulfanyl C₉H₉N₃OS₂ Not reported Research chemical
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine Phenyl, N-methyl C₉H₉N₃S Not reported Synthetic intermediate
Key Observations :
  • Quinoline vs. Pyridine/Phenyl Substituents: The quinoline moiety in the target compound likely enhances lipophilicity and binding affinity to biological targets compared to simpler phenyl or pyridinyl groups .
  • Chlorine vs. Methoxy Groups : Chlorinated analogs (e.g., 3-(4-chlorophenyl)-...) exhibit strong antimicrobial activity, while methoxy groups (as in the target compound) may improve metabolic stability .
  • Antiparasitic Activity : Pyridinyl-substituted derivatives (e.g., 3-(2-chloropyridin-4-yl)-...) show potent macrofilaricidal effects (EC₅₀ < 100 nM), suggesting that electron-withdrawing groups enhance activity against parasitic larvae .

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